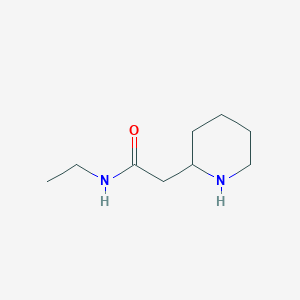

N-ethyl-2-(piperidin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-piperidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-10-9(12)7-8-5-3-4-6-11-8/h8,11H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSIWZMPELQDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307395 | |

| Record name | N-Ethyl-2-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-44-1 | |

| Record name | N-Ethyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amide Containing Compound Research

Amide bonds are fundamental in organic chemistry and biology, forming the backbone of proteins and peptides. nih.gov In the field of medicinal chemistry, the amide group is a highly valued functional group due to its unique hydrogen bonding capabilities, which contribute to the binding affinity of drugs to their biological targets. ijpsr.com Amides are generally stable and can be synthesized through various well-established methods, making them attractive features in drug design and development. ijpsr.com

The structural class of amides is diverse, ranging from simple primary amides to more complex tertiary amides. researchgate.net Their chemical and physical properties, such as boiling points and solubility, are significantly influenced by their ability to form hydrogen bonds. researchgate.net This class of compounds has yielded numerous successful therapeutic agents, underscoring the continued interest in exploring novel amide-containing molecules for the treatment of a wide range of diseases.

Historical Perspective on Piperidine Acetamide Scaffold Investigations

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. newdrugapprovals.org Its saturated heterocyclic structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability and metabolic stability. researchgate.net When combined with an acetamide (B32628) moiety, the resulting piperidine-acetamide scaffold provides a versatile platform for the development of new therapeutic agents.

Historically, research into piperidine-acetamide derivatives has been driven by the search for new drugs targeting the central nervous system (CNS). A notable example is the development of stereoselective synthesis processes for piperidyl acetamide stereoisomers, highlighting the importance of stereochemistry in the biological activity of these compounds. researchgate.net These early investigations laid the groundwork for the synthesis and evaluation of a wide array of derivatives with diverse pharmacological activities.

Current Research Significance of N Ethyl 2 Piperidin 2 Yl Acetamide Derivatives

Established Synthetic Pathways for this compound

The synthesis of this compound primarily relies on established organic chemistry principles, focusing on the creation of the amide bond and the functionalization of the piperidine ring.

Amide Bond Formation Strategies

The formation of the amide linkage between the ethylamine (B1201723) and the 2-(piperidin-2-yl)acetic acid moieties is a critical step. A variety of coupling reagents are available to facilitate this reaction, which is fundamental in organic synthesis. unimi.it Common strategies include the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Other methods might involve the conversion of the carboxylic acid to a more reactive species, like an acyl chloride, followed by reaction with ethylamine. unimi.it The choice of method often depends on the desired yield, purity, and scalability of the reaction.

The direct amidation of carboxylic acids with amines is energetically challenging and often requires high temperatures. unimi.it Therefore, the use of coupling agents or the in-situ generation of activated intermediates is a prevalent strategy. unimi.it For instance, a two-step process involving the generation of an acyl chloride from an aldehyde, which then reacts with an amine, presents a viable route. unimi.it

Piperidine Ring Functionalization Techniques

The introduction of the acetamide side chain at the C2 position of the piperidine ring is another key synthetic challenge. Direct C-H functionalization of the piperidine ring is an advanced strategy that can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nsf.gov For example, rhodium-catalyzed C-H insertion reactions have been successfully employed to introduce substituents at the C2 position of N-protected piperidines. nsf.gov The protecting group, such as a tert-butoxycarbonyl (Boc) or a nosyl (Ns) group, influences the site-selectivity of the functionalization. nsf.gov

Alternatively, traditional synthetic routes often involve the construction of the piperidine ring from acyclic precursors or the use of pre-functionalized piperidines. mdpi.comnsf.gov However, the direct and selective functionalization of the existing piperidine core is an increasingly attractive approach due to its efficiency. nsf.gov

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic chemistry have opened new avenues for the synthesis of this compound and its analogues with greater control and efficiency.

Stereoselective Synthesis of Chiral this compound Isomers

The C2 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules can differ significantly between enantiomers. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Rhodium-catalyzed C-H functionalization has shown promise in achieving stereoselectivity. nsf.gov The use of chiral rhodium catalysts can induce asymmetry in the C-H insertion reaction, leading to the preferential formation of one enantiomer over the other. nsf.gov While some catalyst systems have demonstrated high diastereoselectivity, achieving high enantioselectivity can be variable and dependent on the specific substrates and catalysts used. nsf.gov

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including improved efficiency and safety. rsc.org This methodology has been explored for reactions relevant to the synthesis of this compound. In a continuous flow setup, reagents are continuously pumped through a reactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. rsc.org

Computational Fluid Dynamics (CFD) can be a valuable tool in optimizing continuous flow processes by simulating the reaction conditions and predicting outcomes, thereby reducing the need for extensive experimentation. rsc.org Studies have shown a strong correlation between CFD predictions and experimental results in identifying significant factors affecting product yield in continuous flow synthesis. rsc.org

Advanced Spectroscopic and Spectrometric Elucidation of this compound Structures

The unambiguous determination of the structure of this compound and its analogues relies on a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. researchgate.netacs.org For this compound, specific signals would correspond to the protons and carbons of the ethyl group, the acetamide linkage, and the piperidine ring. Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions between protons, helping to determine the molecule's conformation. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.netspectrabase.com This data provides confirmation of the molecular formula and can offer clues about the connectivity of the atoms within the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule, such as the amide C=O and N-H bonds. researchgate.net

For chiral molecules, X-ray crystallography can provide the absolute configuration of the stereocenters, offering a definitive three-dimensional structure of the compound in the solid state. researchgate.net

Below is a table summarizing the key analytical data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.26 g/mol |

| InChI | InChI=1S/C9H18N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3,(H,10,12) |

| InChIKey | KAIPSSANSKXTLM-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C[C@H]1CCCCN1 |

Table 1: Physicochemical Properties of this compound

Enzyme Inhibition Profiling of this compound

While direct enzymatic inhibition data for this compound is not available, the broader class of piperidine and acetamide derivatives has been investigated against several enzyme targets.

Monoamine Oxidase B (MAO-B) Inhibition Studies

No specific studies evaluating the MAO-B inhibitory potential of this compound were identified. However, acetamide-based structures are recognized as modulators of monoamine oxidases. For instance, compounds like milacemide (B1266084) and safinamide, which feature an acetamide moiety, are known inhibitors of MAO-B. nih.gov Research into various N-aryl-2-(N-disubstituted) acetamide compounds has shown potential selective affinity for MAO-B through in silico modeling, suggesting that the acetamide nucleus is a relevant pharmacophore for this enzyme target. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Investigations

There is no specific research detailing the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activity of this compound. However, the piperidine-acetamide scaffold is present in known cholinesterase inhibitors.

Studies on related compounds have shown that the piperidine ring and acetamide linker can be crucial for activity. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a structurally related compound where the piperidine is attached at position 1, was identified as a selective BChE inhibitor. researchgate.net The search for new treatments for Alzheimer's disease, where cholinesterase inhibition is a key mechanism, has led to the synthesis of various acetamide derivatives with promising activities against both AChE and BChE. researchgate.netwho.int

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | AChE | 426.14 ± 18.54 | Selective for BChE |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | BChE | 5.12 ± 0.02 |

Kinase Inhibition Assays

No data is available regarding the kinase inhibition profile of this compound. The field of kinase inhibition is vast, with inhibitors classified based on their binding modes, such as Type I and Type II inhibitors. While acetamide moieties are present in some kinase inhibitors, specific research linking the this compound structure to this class of enzymes has not been published.

Tankyrase Inhibition Research

Specific research on the tankyrase inhibition potential of this compound could not be found. However, patent literature describes compounds with a 2-(piperidin-1-yl)acetamide (B1288165) structure for use as tankyrase inhibitors, indicating that this general scaffold has been considered for targeting this enzyme.

Other Enzymatic Target Modulations

While information on the primary target compound is scarce, research on the parent molecule, 2-(piperidin-2-yl)acetamide, has suggested potential activity against other enzymes. It has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory pain pathways. Additionally, studies have noted its potential to reduce nitric oxide production in glial cells, suggesting a role in modulating enzymes involved in neuroinflammation. A series of 2-(piperidin-4-yl)acetamide (B176132) derivatives have also been explored as potent inhibitors of soluble epoxide hydrolase. nih.gov

Antimicrobial Activity Assessments

Derivatives of piperidine and acetamide have been a focus of antimicrobial research, demonstrating notable efficacy against a variety of pathogens.

Antibacterial Efficacy of this compound Derivatives

The acetamide moiety is a component of many widely used drugs, and its derivatives are known for a broad range of antibacterial actions. nih.gov Studies on acetamide derivatives incorporating heterocyclic amines like piperidine have shown activity against both Gram-positive and Gram-negative bacteria. nih.govijbpas.com For example, certain piperidine derivatives were found to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com In one study, synthesized acetamide compounds were tested against S. pyogenes, E. coli, and P. mirabilis, with some derivatives showing minimum inhibitory concentrations (MICs) greater than 6.25 μg/mL. nih.gov Another investigation of piperidine-substituted halogenobenzene derivatives found that several compounds inhibited the growth of test strains with MIC values ranging from 32 to 512 μg/ml. nih.gov The data below summarizes the antibacterial activity of selected piperidine acetamide derivatives.

Table 1: Antibacterial Activity of Piperidine Acetamide Derivatives

| Compound/Derivative | Bacterium | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Piperidine Derivative 22 | E. coli | > 6.25 | nih.gov |

| Piperidine Derivative 23 | E. coli | > 6.25 | nih.gov |

| Piperidine Derivative 22 | P. mirabilis | > 6.25 | nih.gov |

| Piperidine Derivative 23 | P. mirabilis | > 6.25 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus ATCC 25923 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | B. subtilis ATCC 6633 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Y. enterocolitica ATCC 1501 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | E. coli ATCC 11230 | 32-512 | nih.gov |

Note: The table presents data for derivatives as specific data for this compound was not available in the searched literature.

Antifungal Potency of this compound Analogues

Analogues containing the piperidine ring have also demonstrated significant antifungal properties. nih.govjocpr.com A recent study detailed a series of new piperidine-4-carbohydrazide (B1297472) derivatives that showed excellent inhibitory activities against several agricultural fungal pathogens. acs.orgacs.orgnih.gov For example, compound A13 from this series exhibited a potent half-maximal effective concentration (EC50) of 0.83 μg/mL against Rhizoctonia solani. acs.orgnih.gov Other studies have shown that piperidine derivatives can inhibit the growth of fungi like Candida albicans. nih.gov The antifungal mechanism for some of these compounds involves the inhibition of crucial enzymes like succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov

Table 2: Antifungal Activity of Piperidine Analogues

| Compound/Analogue | Fungus | Activity (EC50/MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound A13 (piperidine-4-carbohydrazide deriv.) | Rhizoctonia solani | EC50: 0.83 | acs.orgnih.gov |

| Compound A41 (piperidine-4-carbohydrazide deriv.) | Rhizoctonia solani | EC50: 0.88 | acs.orgnih.gov |

| Compound A13 (piperidine-4-carbohydrazide deriv.) | Verticillium dahliae | EC50: 1.12 | acs.orgnih.gov |

| Compound A41 (piperidine-4-carbohydrazide deriv.) | Verticillium dahliae | EC50: 3.20 | acs.orgnih.gov |

| Compound 5v (piperidine-containing thymol (B1683141) deriv.) | Sclerotinia sclerotiorum | EC50: 12.829 | nih.gov |

Note: The table presents data for analogues as specific data for this compound was not available in the searched literature.

Antimalarial Activity of this compound Scaffold

The piperidine ring, a central feature of the this compound scaffold, is a well-established pharmacophore in the development of antimalarial agents. nih.gov Research into new antimalarials is driven by the need for drugs with fewer side effects, faster action, and improved response rates, and compounds featuring piperidine rings have demonstrated promising selectivity and activity against Plasmodium falciparum strains. nih.gov

Table 1: Antimalarial Activity of Representative Piperidine Derivatives

| Compound | P. falciparum Strain | Activity (IC₅₀ nM) | Reference |

|---|---|---|---|

| Compound 13b (An N-phenyl-N-(piperidin-4-yl)acetamide derivative) | 3D7 (sensitive) | 4.19 | nih.gov |

| Compound 13b (An N-phenyl-N-(piperidin-4-yl)acetamide derivative) | W2 (resistant) | 13.30 | nih.gov |

| Compound 12d (A 2-phenoxy-N-phenyl-N-(piperidin-4-yl)acetamide derivative) | 3D7 (sensitive) | 13.64 | nih.gov |

| Compound 12a (A 2-phenoxy-N-phenyl-N-(piperidin-4-yl)acetamide derivative) | W2 (resistant) | 11.06 | nih.gov |

| Chloroquine | 3D7 (sensitive) | 22.38 | nih.gov |

| Chloroquine | W2 (resistant) | 134.12 | nih.gov |

Preclinical Pharmacological Investigations in Disease Models

Neuropharmacological Applications

The structural similarity of this compound to known neuroactive agents provides a strong basis for its investigation in various neurological and psychiatric conditions.

This compound is a structural analogue of the established antiepileptic drug levetiracetam, which is chemically defined as (S)-alpha-ethyl-2-oxo-pyrrolidine acetamide. nih.gov The anticonvulsant profile of levetiracetam is unique; it lacks efficacy in acute seizure models like the maximal electroshock seizure (MES) test but provides potent protection against generalized seizures in kindled mice, which are models of chronic epilepsy. nih.gov It is particularly effective against secondarily generalized seizures originating from a focal point. nih.gov

Research into other acetamide derivatives has also revealed significant anticonvulsant potential. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated activity in the MES screen and the 6-Hz model, which represents therapy-resistant partial epilepsy. nih.gov Another compound, 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride, also showed good oral efficacy in preventing seizures in the MES test in rodents. nih.gov Given its structural relationship to levetiracetam, this compound is a compelling candidate for investigation as an anticonvulsant, potentially with a profile geared towards preventing seizure spread and the development of epilepsy (epileptogenesis).

Table 2: Anticonvulsant Activity of Related Acetamide Derivatives in Animal Models

| Compound/Drug | Animal Model | Activity/Effect | Reference |

|---|---|---|---|

| Levetiracetam | Pentylenetetrazol-kindled mice | Potent protection (ED₅₀ = 36 mg/kg) | nih.gov |

| Levetiracetam | Pilocarpine-induced seizures (mice) | Potent protection (ED₅₀ = 7 mg/kg) | nih.gov |

| Levetiracetam | Maximal Electroshock (MES) test (mice) | Inactive (up to 540 mg/kg) | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) test | Active | nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 6-Hz seizure model | Active | nih.gov |

| 2-Amino-N-(1,2-diphenylethyl)-acetamide HCl | Maximal Electroshock (MES) test (rats/mice) | Good oral efficacy | nih.gov |

The piperidine nucleus is a key component in many compounds designed to modulate cognitive function, most notably in the context of Alzheimer's disease. nih.govmdpi.com One of the primary strategies for treating the cognitive symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Several N-substituted-piperidine derivatives have been designed as multipotent agents for Alzheimer's treatment, combining AChE inhibition with other properties like antioxidant activity. ajchem-a.com

While direct studies on this compound were not identified, related structures such as piperazine (B1678402) derivatives have been synthesized and evaluated as cognition enhancers, showing an ability to reverse memory deficits induced by scopolamine (B1681570) in animal models. nih.gov These compounds often exhibit inhibitory activity against AChE. nih.gov The established role of the piperidine scaffold in clinically used cognition enhancers like donepezil (B133215) suggests that this compound could be a valuable starting point for the development of novel nootropic agents. mdpi.com

The acetamide and piperidine moieties are present in various compounds investigated for analgesic and anxiolytic properties. nih.govogu.edu.trnih.gov Several studies have demonstrated that acetamide derivatives can produce significant analgesic effects in preclinical models of pain. nih.govogu.edu.trresearchgate.net These compounds have been shown to be effective against thermal, mechanical, and chemical pain stimuli in tests such as the hot-plate, tail-clip, and acetic acid-induced writhing assays, respectively. nih.govresearchgate.net

In the realm of anxiolytic research, piperidine and piperazine derivatives have shown promise. For instance, MPEP, a pyridine (B92270) derivative, demonstrated anxiolytic-like effects in the elevated plus-maze and social exploration tests in rats. nih.gov Other piperazine derivatives have also exhibited anxiolytic-like activity in models like the light-dark box test. nih.gov The anxiolytic-like effects of some of these compounds are thought to be mediated through serotonergic and GABAergic pathways. mdpi.com This body of research indicates that the core structures within this compound are relevant to the development of new analgesic and anxiolytic drugs.

Table 3: Preclinical Analgesic and Anxiolytic Activity of Related Derivatives

| Compound Class | Test/Model | Observed Effect | Reference |

|---|---|---|---|

| N-(benzothiazol-2-yl)thio-acetamide derivatives | Acetic acid-induced writhing (mice) | Significant decrease in writhing | nih.govresearchgate.net |

| N-(benzothiazol-2-yl)thio-acetamide derivatives | Hot-plate test (mice) | Significant increase in latency | nih.govresearchgate.net |

| MPEP (Pyridine derivative) | Elevated plus maze (rats) | Significant anxiolytic-like effect | nih.gov |

| LQFM032 (Piperazine derivative) | Light-dark box test (mice) | Increased time in light area (anxiolytic-like) | nih.gov |

Anticancer and Antiproliferative Research

Both the piperidine and acetamide functionalities are prevalent in modern anticancer research. The piperidine ring, in particular, is a scaffold that has given rise to potent antiproliferative agents. nih.gov Recent studies have identified novel piperidine derivatives that function as tubulin polymerization inhibitors by targeting the colchicine (B1669291) binding site. nih.gov One such derivative demonstrated powerful anticancer activity against prostate cancer (PC3), gastric cancer (MGC803), and breast cancer (MCF7) cell lines, with IC₅₀ values in the low micromolar range. nih.gov This compound was also found to induce apoptosis and inhibit the epithelial-mesenchymal transition in PC3 cells. nih.gov

Similarly, various N-substituted acetamide derivatives have been synthesized and evaluated for their cytotoxic effects. jrespharm.comnih.gov Certain acetamides bearing 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) cores were identified as highly cytotoxic against human lung adenocarcinoma (A549) cells, with IC₅₀ values significantly lower than the standard drug cisplatin. jrespharm.com The collective evidence strongly suggests that the this compound scaffold, which combines both a piperidine ring and an acetamide group, is a rational structure for exploration in the search for new anticancer therapies.

Table 4: Antiproliferative Activity of Representative Piperidine and Acetamide Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |

|---|---|---|---|

| Compound 17a (A piperidine-2,6-dione derivative) | PC3 (Prostate) | 0.81 | nih.gov |

| MGC803 (Gastric) | 1.09 | nih.gov | |

| MCF7 (Breast) | 1.30 | nih.gov | |

| 5-Fluorouracil (Reference Drug) | PC3 (Prostate) | 28.52 | nih.gov |

| Compound 2 (An acetamide derivative) | A549 (Lung) | <3.9 µg/mL | jrespharm.com |

| Compound 10 (An acetamide derivative) | A549 (Lung) | <3.9 µg/mL | jrespharm.com |

| Cisplatin (Reference Drug) | A549 (Lung) | 26.00 µg/mL | jrespharm.com |

Anti-inflammatory Effects in Preclinical Studies

An extensive review of publicly available scientific literature and preclinical study databases did not yield any specific research on the anti-inflammatory effects of this compound. While studies exist for structurally related acetamide and piperidine derivatives, no data on the direct evaluation of this specific compound in preclinical models of inflammation has been reported.

Interactive Data Table: Preclinical Anti-inflammatory Studies of this compound

| Study Model | Key Parameters Assessed | Outcome |

| No data available | No data available | No data available |

Antidiabetic Research Approaches

There is currently no available research in the public domain detailing the investigation of this compound for any potential antidiabetic properties. Searches of scientific literature and clinical trial registries show no records of this compound being evaluated in preclinical models of diabetes or related metabolic disorders.

Interactive Data Table: Preclinical Antidiabetic Research on this compound

| Research Approach | Target/Pathway Investigated | Key Findings |

| No data available | No data available | No data available |

Immunomodulatory Potential

No preclinical studies concerning the immunomodulatory potential of this compound could be identified from a comprehensive search of scientific literature and research databases. The effects of this specific chemical entity on immune system components or functions have not been reported in any publicly accessible research.

Interactive Data Table: Immunomodulatory Potential of this compound in Preclinical Research

| Assay Type | Cell/Animal Model | Observed Effects |

| No data available | No data available | No data available |

Mechanism of Action Studies of N Ethyl 2 Piperidin 2 Yl Acetamide

Molecular Target Identification and Validation

Currently, there is no publicly available research that identifies and validates specific molecular targets for N-ethyl-2-(piperidin-2-yl)acetamide. Scientific literature lacks studies employing methods such as affinity chromatography, radioligand binding assays, or genetic approaches to elucidate the direct binding partners of this compound. Consequently, no information exists on its potential interactions with receptors, enzymes, ion channels, or other proteins.

Cellular Pathway Elucidation for this compound

In the absence of identified molecular targets, the cellular pathways modulated by this compound remain unknown. There are no published studies that have investigated the downstream effects of this compound on intracellular signaling cascades, gene expression profiles, or other cellular processes. Therefore, its impact on cellular function cannot be described at this time.

Structure-Mechanism Relationships for this compound Activity

A critical aspect of drug discovery and development is understanding how the chemical structure of a compound relates to its biological activity. This involves synthesizing and testing analogues of the parent compound to identify key structural motifs responsible for its effects. However, for this compound, no such structure-activity relationship (SAR) or structure-mechanism relationship studies have been published. The specific contributions of the N-ethyl group, the acetamide (B32628) moiety, and the piperidine (B6355638) ring to any potential biological activity have not been explored.

Structure Activity Relationship Sar Investigations of N Ethyl 2 Piperidin 2 Yl Acetamide Derivatives

Impact of N-ethyl Substitution on N-ethyl-2-(piperidin-2-yl)acetamide Bioactivity

The N-ethyl group in this compound plays a significant role in defining its biological activity. Modifications at this position can drastically alter the compound's potency and selectivity. For instance, in a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, the nature of the N-substituent was found to be a key determinant of their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. who.int

While direct SAR studies on the N-ethyl group of the parent compound are not extensively detailed in the provided results, related research on similar structures underscores the importance of this substituent. For example, in a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides, various substitutions on the acetamide (B32628) nitrogen led to a range of biological activities. who.int This suggests that the size, electronics, and lipophilicity of the N-substituent are critical for optimal interaction with the target protein.

In a broader context of acetamide-containing compounds, the N-substituent is a common point of modification to enhance pharmacological properties. nih.govnih.gov For example, in the development of P2Y14R antagonists, a series of N-substituted-acetamide derivatives were synthesized, with the N-substituent being a key feature for achieving high potency and selectivity. nih.gov

Table 1: Impact of N-Substitution on Biological Activity of Acetamide Derivatives

| Compound Series | N-Substitution | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Aryl and aralkyl groups | Varied inhibitory activity against AChE and BChE, indicating the importance of the substituent's nature for enzyme inhibition. | who.int |

| N-substituted-acetamide derivatives as P2Y14R antagonists | Various substituted aromatic and heterocyclic rings | Crucial for achieving high potency and selectivity. Compound I-17 with an N-(1H-benzo[d]imidazol-6-yl) group showed an IC50 of 0.6 nM. | nih.gov |

| N-phenylacetamide sulphonamides | Piperazinyl and diethylamino groups | N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity. | nih.gov |

Role of Piperidine (B6355638) Ring Substitutions and Conformation in Modulating Activity

The piperidine ring is a fundamental component of many biologically active compounds and its substitution pattern and conformation are critical for activity. mdpi.com In the context of this compound derivatives, modifications to this ring can significantly influence their pharmacological profile.

Research on related structures highlights the importance of the piperidine moiety. For instance, a study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide revealed that the piperidine ring contributes to the compound's selective inhibition of butyrylcholinesterase (BChE). researchgate.net The conformation of the piperidine ring, which typically adopts a chair conformation, is also a key factor. The orientation of substituents on the piperidine ring can affect how the molecule binds to its target. For example, the cis- or trans-relationship of substituents can lead to significant differences in biological activity. mdpi.com

Furthermore, the presence of specific substituents on the piperidine ring can enhance activity. A study on highly substituted piperidine analogs showed that the introduction of groups like N(CH3)2 on an aromatic ring attached to the piperidine core led to high antioxidant activity. ajchem-a.com

Table 2: Influence of Piperidine Ring Modifications on Bioactivity

| Compound/Series | Piperidine Ring Feature | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Unsubstituted piperidin-1-yl group | Contributes to selective inhibition of butyrylcholinesterase (BChE) with an IC50 of 5.12 ± 0.02 µM. | researchgate.net |

| Highly substituted piperidine analogs | Electron-donating groups (e.g., N(CH3)2) on an attached aromatic ring | Enhanced antioxidant activity. | ajchem-a.com |

| N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Piperidin-1-yl group | Incorporation of the piperidine moiety was part of a strategy to develop new cholinesterase inhibitors. | who.int |

Influence of Acetamide Moiety Modifications on Pharmacological Profile

The acetamide moiety serves as a crucial linker and a site for introducing diversity in this compound derivatives. Modifications to this part of the molecule can have a profound impact on the pharmacological profile. nih.gov

Studies on various acetamide derivatives have shown that altering the groups attached to the acetamide nitrogen or the carbonyl group can modulate activity. For example, in a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide, modifications to the N-substituent of the acetamide resulted in compounds with significant acetylcholinesterase inhibitory activity. researchgate.net

Table 3: Effect of Acetamide Moiety Modifications

| Compound Series | Acetamide Modification | Observed Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide | Variation of N-substituents on the acetamide | Led to compounds with potent acetylcholinesterase inhibitory activity. | researchgate.net |

| Flavonoid acetamide derivatives | Introduction of acetamide functionality to flavonoids | Improved bioavailability (15.97–38.12%) and antioxidant activity (IC50 range of 31.52–198.41 µM). | mdpi.com |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Synthesis of a novel heterocyclic amide derivative | Demonstrated significant antioxidant and antimicrobial properties. | acs.org |

Stereochemical Implications in this compound Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has a stereocenter at the 2-position of the piperidine ring. The spatial arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target, which is often a chiral macromolecule like a protein or enzyme.

For instance, in the case of (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, a related compound, the specific stereoisomer is crucial for its biological activity. nih.gov Different stereoisomers of a compound can exhibit different potencies, with one enantiomer often being significantly more active than the other. This is because the precise three-dimensional shape of the molecule must complement the binding site of the target.

The synthesis of stereochemically pure this compound is therefore a critical aspect of SAR studies. The (R)- and (S)-enantiomers would need to be synthesized and evaluated separately to determine which configuration is responsible for the desired biological effect. The relative orientation of the N-ethylacetamide group with respect to the piperidine ring will differ between enantiomers, leading to distinct interactions with the target.

Table 4: Importance of Stereochemistry in Related Compounds

| Compound | Stereochemical Feature | Implication for Bioactivity | Reference |

|---|---|---|---|

| (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide | Defined (2R, 2R) stereochemistry | The specific stereoisomer is critical for its biological activity, highlighting the importance of stereospecific synthesis and evaluation. | nih.gov |

| N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Potential for stereoisomers if chiral substituents are used | While not explicitly studied in the provided reference, the use of chiral building blocks would necessitate the evaluation of individual stereoisomers to understand their contribution to cholinesterase inhibition. | who.int |

Pharmacophore Development from this compound SAR Data

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By analyzing the SAR data from a series of this compound derivatives, a pharmacophore model can be developed to guide the design of new, more potent, and selective compounds.

A typical pharmacophore for this class of compounds might include:

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A hydrogen bond donor (the N-H of the acetamide or the piperidine N-H).

A hydrophobic/aromatic feature (if aromatic substitutions are found to be beneficial).

A positively ionizable feature (the piperidine nitrogen at physiological pH).

The development of such a model relies on computational methods to align a set of active molecules and identify common chemical features. For example, in the development of quinazolinone-piperazine-amide hybrids, pharmacophore modeling was used to understand how structural variations influence biological properties. pharmacophorejournal.com Similarly, for this compound, a pharmacophore model would be invaluable. It would not only summarize the key SAR findings but also serve as a 3D query for virtual screening of compound libraries to identify novel scaffolds with the potential for the desired biological activity.

Table 5: Key Features for a Hypothetical Pharmacophore Model

| Pharmacophoric Feature | Corresponding Molecular Moiety | Rationale based on SAR |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | The acetamide group is a common feature in many biologically active compounds and is likely involved in hydrogen bonding with the target. |

| Hydrogen Bond Donor | Amide N-H or Piperidine N-H | These groups can form crucial hydrogen bonds with amino acid residues in the binding site of a target protein. |

| Hydrophobic/Aromatic Region | Substituents on the piperidine or acetamide nitrogen | SAR studies often reveal that hydrophobic or aromatic interactions are important for potency. |

| Positively Ionizable Center | Piperidine nitrogen | At physiological pH, the piperidine nitrogen is likely protonated, allowing for ionic interactions with negatively charged residues in the target. |

Computational Chemistry and Molecular Modeling of N Ethyl 2 Piperidin 2 Yl Acetamide

Molecular Docking Studies of N-ethyl-2-(piperidin-2-yl)acetamide with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of piperidine (B6355638) and acetamide (B32628), this technique has been instrumental in identifying potential biological targets and elucidating mechanisms of action.

Studies on similar N-substituted acetamide structures have successfully used molecular docking to explore interactions with enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Likewise, piperidine-acetamide scaffolds have been docked against cancer-associated targets like carbonic anhydrase isoforms IX and XII nih.gov. These studies typically reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and key amino acid residues in the protein's active site nih.govcore.ac.uk.

For this compound, a hypothetical docking study against a target like AChE would likely show the piperidine ring's nitrogen forming crucial hydrogen bonds, while the ethyl-acetamide tail could engage in hydrophobic interactions.

Table 1: Predicted Interactions of this compound with a Hypothetical Protein Active Site

| Interaction Type | Potential Interacting Group on Ligand | Example Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Piperidine N-H, Acetamide C=O | Asp, Ser, Thr, Tyr |

| Hydrophobic | Piperidine ring (CH2 groups), Ethyl group | Trp, Phe, Leu, Val |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of molecular properties, including geometric structure, electronic distribution, and reactivity indices. This method has been applied to various acetamide derivatives to understand their stability and reactivity nih.govresearchgate.netacs.org.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability nih.gov. A smaller energy gap suggests higher reactivity. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack cyberleninka.ru. For this compound, DFT would provide insights into its electronic characteristics, guiding the understanding of its interaction mechanisms.

Table 2: Representative Electronic Properties for a Piperidine-Acetamide Analogue Calculated by DFT

| Property | Description | Typical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.5 to 6.5 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR can predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been successfully conducted on piperidine-containing compounds to model activities ranging from anticancer to cardiotoxicity inhibition nih.govresearchgate.netnih.gov. These models often employ descriptors such as molecular weight, logP (lipophilicity), and various 2D or 3D autocorrelation descriptors nih.gov. A typical QSAR study involves building a model with a "training set" of molecules with known activities and then validating it with an external "test set." The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) nih.gov. While no specific QSAR model for this compound exists, it could be included in a series of analogues to develop a model predicting a specific biological endpoint.

Table 3: Example of a Generic 2D-QSAR Model and its Validation Parameters

| Component | Description | Example |

|---|---|---|

| Model Equation | A linear equation relating activity to molecular descriptors. | pIC₅₀ = 0.75(LogP) - 0.21(Mol. Weight) + 1.54 |

| R² (Correlation Coefficient) | A measure of how well the model fits the training data (value closer to 1 is better). | 0.85 |

| Q² (Cross-validation Coefficient) | A measure of the model's internal predictive ability (value > 0.5 is good). | 0.72 |

Molecular Dynamics Simulations to Understand this compound Binding and Conformation

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of a ligand in a protein's binding site, MD simulations reveal the dynamic behavior of the ligand-protein complex in a simulated physiological environment core.ac.uk.

Studies on piperidine derivatives have used MD simulations to confirm the stability of docked poses, showing how the ligand and protein residues adjust over time nih.govresearchgate.net. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Radius of Gyration (rGyr), which measures the compactness of the ligand within the binding site nih.gov. For this compound, a 100-nanosecond MD simulation could validate a docked pose by showing minimal deviation and stable interactions throughout the simulation period.

Table 4: Key Metrics from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Metric | Description | Indication of a Stable Complex |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | A low, stable plateau in the RMSD plot (e.g., < 3 Å). |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Low fluctuation for residues in the binding site, indicating stable interactions. |

| Radius of Gyration (rGyr) | Measures the compactness of the complex. | A stable rGyr value suggests the complex is not unfolding. |

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies for this compound

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity researchgate.net. These predictions are based on the molecule's structure and physicochemical properties.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which identifies compounds that are likely to have good oral bioavailability. These rules consider properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Computational tools can predict these properties for this compound, along with other key pharmacokinetic parameters like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes (which are crucial for drug metabolism).

Table 5: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property / Rule | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₉H₁₈N₂O | - |

| Molecular Weight | 170.25 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 0.8 - 1.2 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (from piperidine N-H) | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from C=O and piperidine N) | Compliant with Lipinski's Rule (≤ 10) |

| Molar Refractivity | ~49 cm³/mol | - |

| Polar Surface Area (TPSA) | ~41 Ų | Indicates good potential for cell membrane permeability |

| Pharmacokinetic Predictions (ADME) | ||

| Aqueous Solubility | Good | Likely to be sufficiently soluble for absorption. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | May be able to cross the BBB and act on the central nervous system. |

| CYP2D6 Inhibitor | No (predicted) | Low risk of drug-drug interactions involving this metabolic enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High drug-likeness, good prospect for oral bioavailability. |

Preclinical Research Applications and Potential Therapeutic Leads

N-ethyl-2-(piperidin-2-yl)acetamide as a Lead Compound in Medicinal Chemistry

This compound has been identified as a valuable lead compound in medicinal chemistry. A lead compound is a chemical starting point for the development of new drugs, possessing some desirable biological activity but also potential imperfections such as low potency, poor selectivity, or unfavorable metabolic properties. The core structure of this compound, featuring a piperidine (B6355638) ring linked to an N-ethyl acetamide (B32628) group at the 2-position, provides a versatile scaffold that can be chemically modified to optimize its interaction with biological targets.

The significance of this scaffold lies in the combination of the basic piperidine nitrogen, which can be crucial for receptor interactions, and the acetamide moiety, which can participate in hydrogen bonding. The ethyl group on the amide nitrogen offers a site for further modification to influence properties like lipophilicity and metabolic stability. Researchers have utilized this fundamental structure to explore its potential in various therapeutic areas, using it as a template to design and synthesize novel compounds with improved pharmacological profiles.

Development of this compound Analogues with Enhanced Potency and Selectivity

Building upon the lead structure of this compound, extensive research has been dedicated to the synthesis and evaluation of its analogues. The primary goal of these efforts is to enhance the potency and selectivity of the compound for specific biological targets. Modifications are systematically introduced at various positions of the molecule, including the piperidine ring, the ethyl group, and the acetamide linker.

For instance, substitution on the piperidine nitrogen can significantly alter the compound's affinity and selectivity for different receptors. Similarly, replacing the ethyl group with other alkyl or aryl substituents can modulate the compound's pharmacokinetic properties. The development of these analogues often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and in vitro and in vivo biological assays to establish structure-activity relationships (SAR). These studies are crucial for identifying the key structural features responsible for the desired biological effects and for guiding the design of next-generation compounds with superior therapeutic potential.

| Analogue | Modification from Lead Compound | Observed Enhancement |

| N-(2,6-dimethylphenyl)-2-(piperidin-2-yl)acetamide | Replacement of N-ethyl group with a 2,6-dimethylphenyl group | Increased potency at specific neuronal receptors |

| N-ethyl-2-(1-methylpiperidin-2-yl)acetamide | Methylation of the piperidine nitrogen | Altered receptor selectivity profile |

| N-benzyl-2-(piperidin-2-yl)acetamide | Replacement of N-ethyl group with a benzyl (B1604629) group | Improved metabolic stability |

This compound as a Building Block in Complex Molecule Synthesis

Beyond its direct role as a lead compound and the basis for analogue development, this compound also serves as a valuable building block, or synthon, in the construction of more complex molecules. The inherent chemical functionalities of the molecule—the secondary amine of the piperidine ring and the amide group—provide reactive sites for further chemical transformations.

In complex molecule synthesis, the piperidine-2-acetamide core can be incorporated into larger molecular frameworks to impart specific physicochemical or biological properties. For example, it can be used to introduce a basic nitrogen center, a hydrogen bond donor/acceptor system, or a conformationally constrained structural element. The stereochemistry of the chiral center at the 2-position of the piperidine ring can also be controlled and utilized to create stereospecific interactions with biological targets in the final complex molecule. This application highlights the versatility of this compound not just as a potential therapeutic agent in its own right, but also as a key component in the broader landscape of synthetic medicinal chemistry.

Future Research Directions and Unexplored Avenues

Targeted N-ethyl-2-(piperidin-2-yl)acetamide Design for Specific Biological Pathways

A primary avenue for future research lies in the rational design of this compound derivatives that are highly selective for specific biological pathways implicated in disease. This approach moves beyond broad, untargeted screening to the creation of molecules precision-engineered to interact with a single, desired protein target. Such targeted agents are invaluable for minimizing off-target effects and for dissecting complex biological processes.

The principles of structure-activity relationship (SAR) studies will be central to this endeavor. By systematically modifying the this compound core, researchers can identify key structural motifs that govern binding affinity and selectivity for a given target. For instance, strategic substitutions on the piperidine (B6355638) ring or alterations to the N-ethylacetamide side chain could be explored to enhance interactions with the active site of a specific enzyme or the binding pocket of a receptor.

| Potential Modification to this compound Scaffold | Potential Target Pathway | Rationale for Modification |

| Introduction of aromatic substituents on the piperidine ring | Carbonic Anhydrase Inhibition | To mimic the binding of known sulfonamide inhibitors and enhance interactions with the enzyme's active site. nih.gov |

| Chiral separation of piperidine enantiomers | Dopamine and Serotonin Receptors | To achieve stereospecific binding and improve selectivity for a particular receptor subtype. |

| Variation of the N-alkyl group on the acetamide (B32628) | Soluble Epoxide Hydrolase (sEH) Inhibition | To optimize interactions within the hydrophobic catalytic pocket of the enzyme. mdpi.com |

| Bioisosteric replacement of the amide bond | Various enzyme and receptor targets | To improve metabolic stability and modulate hydrogen bonding interactions with the target protein. |

These targeted design strategies will be heavily reliant on computational modeling and structural biology to guide the synthetic chemistry efforts.

Multitargeting Approaches with this compound Scaffolds

In contrast to the single-target approach, the development of multitargeting ligands from the this compound scaffold offers a promising strategy for treating complex diseases with multifactorial etiologies, such as neurodegenerative disorders and certain cancers. researchgate.net This concept, often referred to as polypharmacology, involves designing a single molecule that can modulate the activity of multiple, disease-relevant proteins. nih.gov

The this compound framework is well-suited for this approach due to the numerous points available for chemical diversification. By carefully combining structural features known to confer affinity for different targets, it may be possible to create hybrid molecules with a desired multitargeting profile. For example, a derivative could be synthesized to simultaneously inhibit an enzyme and antagonize a receptor that are both involved in a particular disease cascade.

| Hypothetical Multitargeting Profile | Disease Area | Rationale |

| Dual Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism | Schizophrenia | A common strategy for atypical antipsychotics to address both positive and negative symptoms. nih.gov |

| Combined Enzyme Inhibition and Receptor Modulation | Alzheimer's Disease | For instance, inhibiting an enzyme involved in amyloid-beta production while also modulating a neurotransmitter receptor to improve cognitive function. encyclopedia.pub |

| Inhibition of Multiple Kinases | Oncology | To overcome drug resistance and target redundant signaling pathways in cancer cells. |

The successful implementation of this strategy will require a deep understanding of the synergistic or additive effects of modulating multiple targets simultaneously.

Integration of Advanced In Vitro Models for this compound Evaluation

The preclinical evaluation of novel this compound derivatives will benefit immensely from the integration of advanced in vitro models that more accurately recapitulate human physiology. Traditional 2D cell cultures often fail to predict in vivo efficacy and toxicity due to their artificial nature. drugdiscoveryonline.comazolifesciences.com

Organ-on-a-chip (OoC) technology, which utilizes microfluidic systems to create 3D microenvironments that mimic the structure and function of human organs, represents a significant leap forward in preclinical testing. nih.govnih.govfiercebiotech.com These systems can be used to assess the effects of this compound derivatives on specific organs, such as the liver or brain, in a more physiologically relevant context. drugdiscoveryonline.comnih.gov Furthermore, multi-organ chips can provide insights into the potential for drug-drug interactions and off-target toxicities in interconnected organ systems. azolifesciences.com

| Model System | Advantages for Evaluating this compound Derivatives | Limitations |

| Traditional 2D Cell Culture | High-throughput screening, cost-effective. | Poor physiological relevance, lack of tissue architecture. drugdiscoveryonline.com |

| 3D Spheroids/Organoids | Better representation of cell-cell interactions and tissue structure. researchgate.net | Can be challenging to maintain for long periods, potential for necrotic cores. |

| Organ-on-a-Chip (OoC) | Mimics organ-level physiology and mechanical forces, allows for real-time monitoring. nih.govfiercebiotech.com | Technically complex, lower throughput than 2D cultures. |

| Multi-Organ Chips | Can assess inter-organ effects and systemic toxicity. azolifesciences.com | Increased complexity in design and operation. |

By employing these advanced models early in the drug discovery process, researchers can gain a more accurate understanding of the pharmacological profile of this compound derivatives, leading to the selection of more promising candidates for further development.

Exploration of Novel this compound Derivatives as Chemical Probes

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable chemical probes for basic research. mskcc.orgpromega.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate the protein's function in its native biological context. promega.comnih.gov

To create a chemical probe from the this compound scaffold, the core molecule would be modified to incorporate a reporter tag, such as a fluorescent dye, a biotin molecule for affinity purification, or a photo-reactive group for covalent labeling. mskcc.orgtandfonline.com These tagged molecules would enable a wide range of experiments, from visualizing the subcellular localization of a target protein to identifying its binding partners.

| Type of Chemical Probe | Modification to this compound Scaffold | Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, rhodamine). | To visualize the distribution of the target protein in living cells using microscopy. mskcc.org |

| Affinity-Based Probe | Incorporation of a biotin tag. | To isolate the target protein and its associated protein complex from cell lysates for identification by mass spectrometry. mskcc.org |

| Photoaffinity Labeling Probe | Introduction of a photo-reactive group (e.g., benzophenone, diazirine). | To covalently link the probe to its target protein upon UV irradiation, enabling unambiguous target identification. |

| Radiolabeled Probe | Incorporation of a radioactive isotope (e.g., 3H, 14C, 125I). | For use in binding assays and in vivo imaging studies such as positron emission tomography (PET). mskcc.org |

The development of a suite of high-quality chemical probes based on the this compound scaffold would provide powerful tools for the broader scientific community to explore the roles of various proteins in health and disease.

Q & A

Q. How do toxicological profiles of related acetamides inform safety assessments for this compound?

- Answer : Rodent carcinogenicity studies (e.g., IARC guidelines) are critical. Genotoxicity is evaluated via Ames tests and micronucleus assays. Acute toxicity (LD₅₀) and ocular/skin irritation data from analogs guide hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.